N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a novel thiazole derivative containing an imidazole and furan scaffold . It is part of a class of compounds that were synthesized and evaluated for their antibacterial and antioxidant properties .
Synthesis Analysis
The synthesis of this compound involves several steps. Carbothioamides were generated in high yield by reacting furan imidazolyl ketone with N-arylthiosemicarbazide in EtOH with a catalytic amount of conc. HCl . The reaction of carbothioamides with hydrazonyl chlorides in EtOH with triethylamine at reflux produced 1,3-thiazole derivatives . In a different approach, the 1,3-thiazole derivatives were produced by reacting carbothioamides with chloroacetone, followed by diazotization with 4-methylbenzenediazonium chloride .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including thiazole, imidazole, and furan . These functional groups contribute to the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of carbothioamides with hydrazonyl chlorides to produce 1,3-thiazole derivatives . Another reaction involves the carbothioamides reacting with chloroacetone, followed by diazotization with 4-methylbenzenediazonium chloride .Scientific Research Applications
Synthesis and Derivative Compounds
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound with potential applications in various fields of scientific research. Its synthesis and derivative compounds have been a subject of study. For instance, Fadda et al. (2013) explored the synthesis of tetrahydropyrimidine-thione and its thiazolo[3,2-a]pyrimidine derivatives, emphasizing the significance of such compounds in medicinal chemistry (Fadda, Bondock, Khalil, & Tawfik, 2013). Similarly, Haiza et al. (2000) focused on the synthesis of thiazolo and triazolo-pyrimidines, highlighting their potential applications (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
Biological and Antimicrobial Activity
The biological and antimicrobial activities of derivatives of this compound have been explored in various studies. Bondock et al. (2008) investigated compounds incorporating antipyrine moiety, which showed promise as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). Additionally, the work by Volovenko et al. (2004) on pyrrolothiazolopyrimidinetriones suggested potential applications in this area (Volovenko, Dubnina, & Chernega, 2004).
Antitumor and Anti-inflammatory Activities
Compounds related to this compound have shown promise in antitumor and anti-inflammatory research. For example, Masaret (2021) synthesized pyrimidine derivatives that displayed significant antitumor activity (Masaret, 2021). In the realm of anti-inflammatory research, the compound's derivatives could be explored further for their potential efficacy.
Pharmaceutical Development
The compound and its derivatives have potential applications in pharmaceutical development. The study of its structure-activity relationships and synthesis pathways can lead to the development of new drugs with targeted therapeutic effects. For instance, the work by Abdallah and Elgemeie (2022) on pyrazolo[1,5-a]pyrimidines demonstrated their potential as antimicrobial agents with RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-19(16-11-18(22-13-21-16)25-6-1-2-7-25)23-15-5-3-4-14(10-15)17-12-26-8-9-28-20(26)24-17/h3-5,10-13H,1-2,6-9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGUPLAXNDJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.